molecular formula C18H16N2O6 B4730975 N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)

N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)

Cat. No.: B4730975
M. Wt: 356.3 g/mol
InChI Key: DYCQAXABZZJKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide), also known as EDBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. EDBC is a derivative of benzodioxole, a heterocyclic organic compound that is widely used in the pharmaceutical industry for its diverse biological activities.

Mechanism of Action

The mechanism of action of N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds varies depending on their specific biological target. For instance, N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) derivatives that inhibit cholinesterases exert their activity by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based inhibitors of carbonic anhydrases act by blocking the catalytic activity of the enzyme, which is involved in the regulation of pH and ion transport in various tissues. N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) derivatives that target histone deacetylases exert their activity by inhibiting the deacetylation of histone proteins, which play a key role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds have been shown to exert various biochemical and physiological effects, depending on their specific biological target. For instance, N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) derivatives that inhibit cholinesterases have been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based inhibitors of carbonic anhydrases have been investigated for their potential use as diuretics and anti-glaucoma agents. N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) derivatives that target histone deacetylases have been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds in lab experiments is their synthetic accessibility and versatility. N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) can be easily synthesized from commercially available starting materials, and its derivatives can be easily modified to optimize their biological activity. However, one of the limitations of using N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds is their potential toxicity and side effects, which need to be carefully evaluated before their use in vivo.

Future Directions

There are several future directions for the research on N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds. One area of interest is the development of N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) derivatives with improved selectivity and potency for their specific biological targets. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds in vivo, including their bioavailability, metabolism, and toxicity. Additionally, N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds have potential applications in materials science, such as the development of new polymers and coatings with improved mechanical and thermal properties.

Scientific Research Applications

N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the design and development of new drugs. N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide) derivatives have been synthesized and evaluated for their anticancer, antiviral, and antibacterial activities. N,N'-1,2-ethanediylbis(1,3-benzodioxole-5-carboxamide)-based compounds have also been investigated as potential inhibitors of various enzymes, including cholinesterases, carbonic anhydrases, and histone deacetylases.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-17(11-1-3-13-15(7-11)25-9-23-13)19-5-6-20-18(22)12-2-4-14-16(8-12)26-10-24-14/h1-4,7-8H,5-6,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQAXABZZJKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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